4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine
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Overview
Description
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound with a molecular formula of C15H25N3O This compound features a piperidine ring substituted with a methoxyethyl group and a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-2-methylpyridine
- **4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-ethylpyridine
Uniqueness
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-2-methylpyridine |
InChI |
InChI=1S/C15H24N2O2/c1-13-11-15(3-6-16-13)19-12-14-4-7-17(8-5-14)9-10-18-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3 |
InChI Key |
MFEKOHLFLOZSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CCOC |
Origin of Product |
United States |
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